Scaffold Privilege: Furo[3,2-b]pyridine Core Enables Sub-50 nM CLK/HIPK Inhibition Not Observed with Other Furopyridine Isomers
The furo[3,2-b]pyridine scaffold serves as the basis for highly selective HIPK and CLK inhibitors. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent inhibitors with IC50 values below 50 nM for CLK and HIPK kinases [1]. This level of potency is a direct consequence of the [3,2-b] ring fusion geometry, which establishes a specific three-dimensional pharmacophore for ATP-binding site engagement. In contrast, furo[2,3-b]pyridine and furo[3,2-c]pyridine isomers exhibit different spatial arrangements of the furan oxygen and pyridine nitrogen, altering hydrogen-bonding capacity and binding orientation. While systematic isomer comparison data is not publicly available, the identification of the furo[3,2-b]pyridine core specifically as a 'privileged scaffold' [1] indicates that the [3,2-b] geometry provides a competitive advantage for targeting CLK/HIPK kinases over alternative fusion patterns.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold class: 3,5-disubstituted furo[3,2-b]pyridines achieve IC50 < 50 nM against CLK and HIPK kinases |
| Comparator Or Baseline | Furo[2,3-b]pyridine and furo[3,2-c]pyridine isomers (no comparable potency data publicly reported for CLK/HIPK inhibition) |
| Quantified Difference | Furo[3,2-b]pyridine class demonstrates sub-50 nM potency; comparative data for other isomers absent |
| Conditions | In vitro kinase inhibition assays; CLK and HIPK kinase panels |
Why This Matters
This class-level evidence positions furo[3,2-b]pyridine-based building blocks as preferred starting points for CLK/HIPK inhibitor programs, as the scaffold geometry is validated for achieving sub-50 nM potency.
- [1] Němec, V., Maier, L., Berger, B. T., Chaikuad, A., Drápela, S., Souček, K., Knapp, S., & Paruch, K. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. View Source
